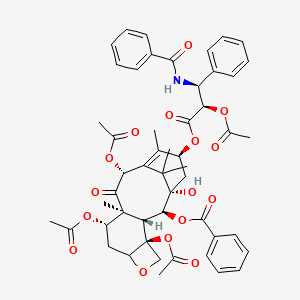
Taxol 7,2'-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxol 7,2’-diacetate is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel, commonly known as Taxol, is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Taxol 7,2’-diacetate retains the core structure of paclitaxel but has acetyl groups at the 7 and 2’ positions, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taxol 7,2’-diacetate involves multiple steps, starting from the core structure of paclitaxel. The acetylation of paclitaxel at the 7 and 2’ positions can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the sensitive taxane structure.
Industrial Production Methods
Industrial production of Taxol and its derivatives, including Taxol 7,2’-diacetate, often involves semi-synthetic methods. These methods start with the extraction of baccatin III, a precursor found in the needles of the European yew tree (Taxus baccata). Baccatin III is then chemically modified through a series of steps to produce paclitaxel and its derivatives. Advances in metabolic engineering and synthetic biology have also enabled the production of taxane precursors in microbial systems, which can be further modified to obtain Taxol 7,2’-diacetate .
Chemical Reactions Analysis
Types of Reactions
Taxol 7,2’-diacetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Acylation: Addition of acyl groups, such as acetylation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Acylation: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, and acylation results in the addition of acyl groups .
Scientific Research Applications
Taxol 7,2’-diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of taxane derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapeutic agent with modified pharmacokinetic properties compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the solubility and bioavailability of taxane-based drugs
Mechanism of Action
The mechanism of action of Taxol 7,2’-diacetate is similar to that of paclitaxel. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This effect is particularly pronounced in rapidly dividing cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, Taxol 7,2’-diacetate disrupts the normal function of the cytoskeleton, inhibiting cell division and inducing apoptosis .
Comparison with Similar Compounds
Taxol 7,2’-diacetate can be compared with other taxane derivatives, such as:
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: A semi-synthetic derivative with improved solubility and efficacy.
Cabazitaxel: A newer taxane with activity against paclitaxel-resistant cancer cells.
The uniqueness of Taxol 7,2’-diacetate lies in its specific acetylation pattern, which can influence its pharmacokinetics and biological activity. This modification may enhance its solubility, stability, and ability to overcome drug resistance compared to other taxane derivatives .
Properties
CAS No. |
81924-74-5 |
|---|---|
Molecular Formula |
C51H55NO16 |
Molecular Weight |
938.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 |
InChI Key |
WQUSBTYBTBXULJ-DMKBNJKNSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















